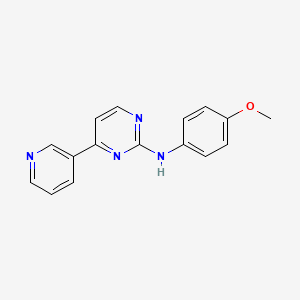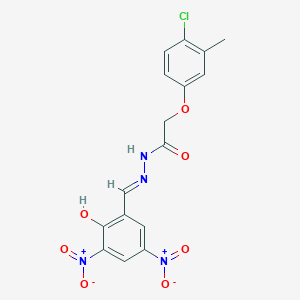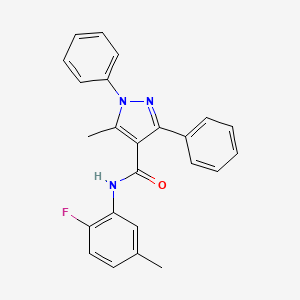![molecular formula C16H17FN2O5S2 B6089493 4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)
4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C16H17FN2O5S2. It has an average mass of 400.445 Da and a monoisotopic mass of 400.056305 Da .
Synthesis Analysis
The synthesis of sulfonamides like this compound can be achieved through various methods. One such method involves the use of sulfonic acids or its sodium salts under microwave irradiation . Another method involves the use of H2O2 and SOCl2 for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . These sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the morpholinylsulfonyl group and the benzenesulfonamide group contribute to its unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, molecular formula, and structure . Additional properties such as melting point, boiling point, and density were not found in the search results .作用機序
4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide covalently modifies proteins and peptides by reacting with the amino or thiol groups of amino acid residues, such as lysine, cysteine, and histidine. This modification can lead to changes in the structure and function of the protein, and can be used to study protein-protein interactions and enzyme mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of protein-protein interactions. This compound has been used to study the structure and function of enzymes, such as proteases and kinases, and has been shown to be useful in the development of new drugs and therapeutic agents.
実験室実験の利点と制限
One of the major advantages of 4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is its ability to covalently modify proteins and peptides, which allows for the study of protein-protein interactions and enzyme mechanisms. This compound is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, one limitation of this compound is its potential to react with unintended targets, which can lead to non-specific effects and interfere with experimental results.
将来の方向性
There are several future directions for research on 4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, including the development of new methods for protein modification and the study of its effects on complex biological systems. One area of interest is the use of this compound in the development of new drugs and therapeutic agents, particularly in the field of cancer research. This compound has also been shown to be useful in the study of protein-protein interactions and enzyme mechanisms, and further research in this area could lead to new insights into the structure and function of proteins.
合成法
4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluoronitrobenzene with 3-(4-morpholinylsulfonyl)aniline in the presence of a base, such as potassium carbonate. The resulting intermediate can then be treated with sulfuryl chloride to yield this compound. Other methods include the reaction of 4-fluoronitrobenzene with 3-(4-morpholinylsulfonyl)phenylamine in the presence of a reducing agent, such as iron powder, followed by sulfonation with chlorosulfonic acid.
科学的研究の応用
4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been widely used in scientific research for its ability to covalently modify proteins and peptides. This property has made it a valuable tool for studying protein-protein interactions, enzyme mechanisms, and the structure and function of proteins. This compound has been used to modify a variety of proteins, including enzymes, receptors, and antibodies, and has been shown to be useful in the development of new drugs and therapeutic agents.
特性
IUPAC Name |
4-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c17-13-4-6-15(7-5-13)25(20,21)18-14-2-1-3-16(12-14)26(22,23)19-8-10-24-11-9-19/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDCOOGWLPWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)
![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6089473.png)
![N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone](/img/structure/B6089496.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-methylbutyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6089500.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6089509.png)